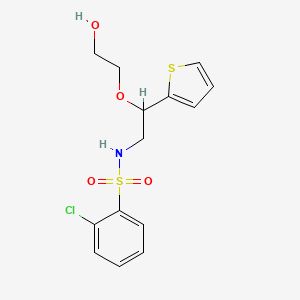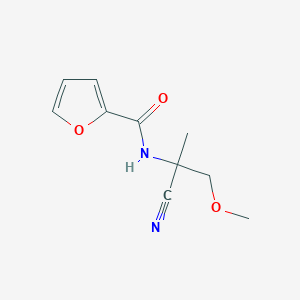
2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, commonly known as HEPT, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of HIV/AIDS.
Mecanismo De Acción
HEPT works by binding to the reverse transcriptase enzyme of HIV and inhibiting its activity. This prevents the virus from replicating and spreading in the body. HEPT binds to a specific site on the reverse transcriptase enzyme, known as the NNRTI-binding pocket, and induces a conformational change that inhibits the enzyme's activity.
Biochemical and Physiological Effects
HEPT has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good oral bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of HIV-associated dementia. Additionally, HEPT has been shown to have a long half-life in the body, which could reduce the frequency of dosing required for treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPT has several advantages for lab experiments, including its low toxicity and good oral bioavailability. However, it can be difficult to synthesize and purify, which could limit its availability for research. Additionally, its mechanism of action is specific to HIV, which limits its potential use for other diseases.
Direcciones Futuras
There are several potential future directions for HEPT research. One area of interest is the development of new and improved synthesis methods to increase the yield and purity of the compound. Another area of interest is the development of HEPT derivatives with improved efficacy and reduced toxicity. Additionally, HEPT could be studied for its potential use in combination therapies with other anti-HIV drugs. Finally, HEPT could be studied for its potential use in the treatment of other diseases, such as cancer.
Métodos De Síntesis
The synthesis of HEPT involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-(2-hydroxyethoxy)ethylthiophene in the presence of a base, such as triethylamine. The resulting product is then chlorinated using thionyl chloride to produce HEPT. This method has been modified in various ways to optimize the yield and purity of the compound.
Aplicaciones Científicas De Investigación
HEPT has been extensively studied for its potential therapeutic applications, particularly in the treatment of HIV/AIDS. It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by binding to the reverse transcriptase enzyme and inhibiting the replication of the virus. HEPT has also been studied for its potential use as an anti-cancer agent, as it has shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S2/c15-11-4-1-2-6-14(11)22(18,19)16-10-12(20-8-7-17)13-5-3-9-21-13/h1-6,9,12,16-17H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYJJVKECUADAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2Z)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2901566.png)


![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2901570.png)
![methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B2901571.png)
![2,4,7-Trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2901572.png)
![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2901573.png)
![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2901574.png)



